molecular formula C15H15N3O2 B15009073 2-Methyl-4-morpholino[1]benzofuro[3,2-d]pyrimidine

2-Methyl-4-morpholino[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B15009073
M. Wt: 269.30 g/mol
InChI Key: KLULAADISSTNPD-UHFFFAOYSA-N
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Description

2-Methyl-4-morpholino1benzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-morpholino1benzofuro[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for 2-Methyl-4-morpholino1benzofuro[3,2-d]pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-morpholino1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methyl-4-morpholino1benzofuro[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-morpholino1benzofuro[3,2-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with significant anticancer activity.

    Pyrido[2,3-d]pyrimidine: Known for its diverse biological potential and use as a protein kinase inhibitor.

    Quinazoline: Widely studied for its anticancer properties and kinase inhibition.

    Furo[2,3-d]pyrimidine: Exhibits promising biological activities similar to 2-Methyl-4-morpholinobenzofuro[3,2-d]pyrimidine.

Uniqueness

2-Methyl-4-morpholino1benzofuro[3,2-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Its morpholino group enhances its solubility and bioavailability, making it a valuable compound for drug development.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-methyl-4-morpholin-4-yl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C15H15N3O2/c1-10-16-13-11-4-2-3-5-12(11)20-14(13)15(17-10)18-6-8-19-9-7-18/h2-5H,6-9H2,1H3

InChI Key

KLULAADISSTNPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCOCC3)OC4=CC=CC=C42

Origin of Product

United States

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